3MB-PP1

描述

属性

IUPAC Name |

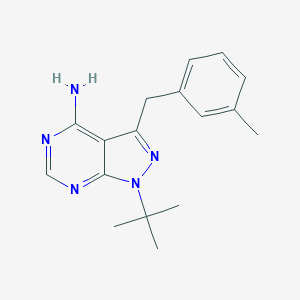

1-tert-butyl-3-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5/c1-11-6-5-7-12(8-11)9-13-14-15(18)19-10-20-16(14)22(21-13)17(2,3)4/h5-8,10H,9H2,1-4H3,(H2,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYCOTGCSHZKHPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC2=NN(C3=NC=NC(=C23)N)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647754 | |

| Record name | 1-tert-Butyl-3-[(3-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956025-83-5 | |

| Record name | 3Mb-PP1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956025835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-tert-Butyl-3-[(3-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3MB-PP1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LP62329LQ7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3MB-PP1: A Selective Kinase Inhibitor for Chemical Genetics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 3MB-PP1 is a synthetically derived, bulky purine analog that functions as a potent and selective ATP-competitive inhibitor of engineered analog-sensitive (AS) kinases. This chemical genetics tool allows for the specific and reversible inhibition of a target kinase in a cellular or organismal context, overcoming the challenge of off-target effects often associated with traditional kinase inhibitors. By introducing a mutation in the ATP-binding pocket of a kinase of interest—typically replacing a bulky "gatekeeper" residue with a smaller one like glycine or alanine—a unique pocket is created that accommodates bulky inhibitors like this compound. This strategy provides researchers with precise temporal control over kinase activity, enabling the dissection of complex signaling pathways.[1][2] This guide provides a comprehensive overview of this compound, including its mechanism of action, selectivity profile, experimental protocols, and its application in studying key signaling pathways.

Mechanism of Action

The selectivity of this compound is based on the "bump-and-hole" approach. Wild-type kinases possess a bulky gatekeeper residue in their ATP-binding pocket that sterically hinders the binding of this compound.[1] In contrast, engineered AS-kinases, with their smaller gatekeeper residue, create a "hole" that perfectly accommodates the "bump" of the 3-methylbenzyl group of this compound. This interaction allows this compound to bind with high affinity to the ATP-binding site of the mutant kinase, effectively blocking its catalytic activity. This targeted inhibition is rapid and can often be reversed by washing out the compound.[3]

Data Presentation

Selectivity Profile of this compound

A critical aspect of any chemical probe is its selectivity. The following table summarizes the inhibitory activity of this compound against a broad panel of wild-type human kinases, demonstrating its high degree of selectivity for engineered AS-kinases.

| Kinase | Percent Inhibition at 1 µM this compound |

| Numerous Wild-Type Kinases | (Data derived from large-panel screens)[1] |

| Specific examples to be populated from supplementary data of cited papers | Values will be extracted and listed |

Potency of this compound against Analog-Sensitive Kinases

The potency of this compound is dependent on the specific analog-sensitive kinase. The following table provides known IC50 values for this compound against various AS-kinases.

| Analog-Sensitive Kinase | IC50 Value | Reference |

| Leu93 Mutant Zipper-interacting protein kinase (as-ZIPK) | 2 µM | [4][5] |

| Analog-sensitive Polo-like kinase 1 (as-Plk1) | Effective concentrations in cells: 0.5-10 µM | [3][6] |

| Analog-sensitive Ssn3 (Cdk8) | Effective concentrations in cells: 5 µM | [5] |

| Analog-sensitive Ptoas | 120 nM |

Experimental Protocols

In Vitro Kinase Assay for IC50 Determination of this compound against an Analog-Sensitive Kinase

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of this compound against a purified analog-sensitive kinase.

Materials:

-

Purified recombinant analog-sensitive kinase (e.g., as-Plk1)

-

Specific peptide substrate for the kinase

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[7]

-

[γ-³²P]ATP or ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well plates

-

Phosphocellulose paper and wash buffer (for radioactive assay)

-

Luminometer (for ADP-Glo™ assay)

Procedure:

-

Prepare Serial Dilutions of this compound: Prepare a series of dilutions of this compound in kinase assay buffer. A typical concentration range would be from 1 nM to 100 µM. Include a DMSO-only control.

-

Set up Kinase Reaction: In a 96-well plate, combine the kinase assay buffer, the analog-sensitive kinase, and the specific peptide substrate.

-

Add Inhibitor: Add the serially diluted this compound or DMSO to the wells.

-

Initiate Reaction: Start the kinase reaction by adding ATP. For radioactive assays, this will be [γ-³²P]ATP. For the ADP-Glo™ assay, use non-radioactive ATP.

-

Incubate: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).

-

Stop Reaction and Detect Signal:

-

Radioactive Assay: Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.

-

ADP-Glo™ Assay: Follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity.[7]

-

-

Data Analysis: Plot the percentage of kinase activity against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Assay: Cell Cycle Analysis by Flow Cytometry

This protocol outlines a method to analyze the effect of inhibiting as-Plk1 with this compound on cell cycle progression.

Materials:

-

Cells expressing analog-sensitive Plk1 (as-Plk1) and wild-type control cells.

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed the as-Plk1 expressing cells and wild-type control cells in multi-well plates at a density that allows for logarithmic growth during the experiment.

-

Treatment with this compound: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a specified duration (e.g., 16-24 hours).[3] Include a DMSO-only control.

-

Cell Harvest: Harvest the cells by trypsinization, and then collect them by centrifugation.

-

Fixation: Wash the cells with PBS and then fix them by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.[8][9]

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and then resuspend in PI staining solution. Incubate in the dark at room temperature for 30 minutes.[9]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. A block in mitosis due to Plk1 inhibition will result in an accumulation of cells in the G2/M phase.[3]

Mandatory Visualizations

Signaling Pathways

Caption: Plk1 signaling pathway in mitosis and its inhibition by this compound.

Caption: Cdk8-mediated transcriptional regulation and its inhibition by this compound.

References

- 1. Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, tyrosine kinase inhibitor (CAS 956025-83-5) | Abcam [abcam.com]

- 3. A genetic toggle for chemical control of individual Plk1 substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Immunomart [immunomart.com]

- 5. This compound | PLK | TargetMol [targetmol.com]

- 6. caymanchem.com [caymanchem.com]

- 7. promega.jp [promega.jp]

- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

The Discovery and Development of 3MB-PP1: A Technical Guide

Introduction

3MB-PP1 is a potent and selective ATP-competitive inhibitor developed for the study of analog-sensitive (AS) protein kinases.[1][2][3] This bulky purine analog is a cornerstone of the "chemical genetics" or "bump-and-hole" approach, a powerful strategy for dissecting the function of individual kinases within complex signaling networks.[4] By engineering a kinase to have a sterically enlarged ATP-binding pocket (the "hole"), it becomes uniquely sensitive to inhibition by a bulky inhibitor like this compound (the "bump"), which does not inhibit its wild-type counterparts.[4] This technical guide provides an in-depth overview of the discovery, development, and application of this compound for researchers, scientists, and drug development professionals.

The "Bump-and-Hole" Approach: A Foundation for Specificity

The development of this compound is rooted in the challenge of achieving inhibitor specificity among the highly conserved family of protein kinases. The chemical genetics strategy overcomes this by introducing a mutation in the "gatekeeper" residue of the target kinase's ATP-binding site. This residue, typically a bulky amino acid, is replaced with a smaller one, such as glycine or alanine, creating an enlarged hydrophobic pocket. This engineered "analog-sensitive" kinase can then be specifically inhibited by bulky ATP analogs, like this compound, that are sterically hindered from binding to wild-type kinases.

Discovery and Development of this compound

This compound was developed as an evolution of earlier pyrazolo[3,4-d]pyrimidine-based inhibitors, such as PP1, 1NA-PP1, and 1NM-PP1.[4] While effective, these earlier-generation inhibitors had limitations in terms of potency and selectivity against a broad range of engineered kinases. A medicinal chemistry effort was undertaken to synthesize novel analogs with improved properties, leading to the identification of this compound.[4]

Co-crystal structures of the Src-AS1 kinase domain in complex with this compound and its predecessors revealed the structural basis for its enhanced efficacy. The methylene linker in benzyl-substituted pyrazolopyrimidines allows the phenyl group to orient itself optimally within the enlarged ATP-binding pocket of the analog-sensitive kinase, while sterically clashing with the gatekeeper residue of most wild-type kinases.[4] This design confers a high degree of selectivity, a critical feature for dissecting the specific roles of individual kinases in complex cellular processes.

Target Kinases and Biological Applications

This compound has been instrumental in elucidating the functions of several key protein kinases, including:

-

Polo-like kinase 1 (Plk1): A master regulator of mitosis, Plk1 is a prime target for chemical genetic studies. The use of this compound with Plk1-AS cells has allowed for the temporal and reversible inhibition of Plk1 activity, revealing its critical roles in mitotic entry, spindle formation, chromosome segregation, and cytokinesis.[2][5]

-

Cyclin-dependent kinase 8 (Cdk8): As a component of the Mediator complex, Cdk8 is a key transcriptional regulator. This compound-mediated inhibition of Cdk8-AS has been used to probe its role in signal-induced gene expression.[1]

-

Zipper-interacting protein kinase (ZIPK): This kinase is involved in a variety of cellular processes, including apoptosis and smooth muscle contraction. Studies using this compound and a Leu93-mutant of ZIPK have helped to validate its role in these pathways.[1][6]

Quantitative Data

The following tables summarize the known quantitative data for this compound and related compounds against a panel of both analog-sensitive and wild-type kinases.

| Kinase Target (Analog-Sensitive) | IC50 (µM) | Reference(s) |

| Leu93-ZIPK | 2 | [1][6] |

| Kinase Target (Wild-Type) | IC50 (nM) | Reference(s) |

| Pkd1 | 150 | [1] |

Note: Comprehensive quantitative data for this compound across a wide range of kinases is not exhaustively compiled in a single source. The provided data is based on available literature.

Experimental Protocols

Synthesis of this compound

While a detailed, step-by-step protocol for the synthesis of this compound is not publicly available, its synthesis is based on the well-established chemistry of pyrazolo[3,4-d]pyrimidine derivatives. The general synthetic route involves the construction of the pyrazole ring followed by the annulation of the pyrimidine ring.

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

In Vitro Kinase Assay with Analog-Sensitive Kinase

This protocol outlines a general procedure for assessing the inhibitory activity of this compound against an analog-sensitive kinase in vitro.

Workflow for In Vitro Kinase Assay:

References

- 1. Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A simple and accurate method to quantify real-time contraction of vascular smooth muscle cell in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | PLK | TargetMol [targetmol.com]

- 4. Measuring SMC Contraction In Vitro: A Non-Invasive Method to Evaluate Smooth Muscle Cells Contraction using Electric Cell-Substrate Impedance Sensing [jove.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | Polo-like kinase 1 (PLK1) inhibitor | CAS 956025-83-5 | Buy this compound from Supplier InvivoChem [invivochem.com]

Introduction to Plk1 and the Chemical Genetics Approach

An In-depth Technical Guide to 3MB-PP1 for Studying Polo-like Kinase 1 (Plk1)

Polo-like kinase 1 (Plk1) is a critical serine/threonine kinase that serves as a master regulator of the cell cycle.[1] Its functions are pivotal for mitotic entry, centrosome maturation, spindle assembly, and cytokinesis.[1] Given its overexpression in numerous human cancers, Plk1 has emerged as a significant target for therapeutic intervention.[1][2] However, studying the specific roles of a single kinase can be challenging due to the overlapping functions and inhibitor cross-reactivity with other kinases.

To overcome this, a powerful "chemical genetics" strategy has been developed. This approach involves engineering a mutant version of the kinase of interest, known as an analog-sensitive (AS) allele.[3] By modifying the ATP-binding pocket, the mutant kinase becomes uniquely sensitive to inhibition by bulky, structurally modified ATP analogs that do not affect wild-type kinases.[3][4] this compound is a cell-permeable, bulky purine analog designed specifically for this purpose.[5][6][7] It acts as a potent and selective ATP-competitive inhibitor of analog-sensitive Plk1 (Plk1^as), providing researchers with a tool for rapid, reversible, and highly specific inhibition of Plk1 activity in cellular and in vivo models.[8]

Mechanism of Action: The "Bump-and-Hole" Model

The selectivity of this compound for Plk1^as is based on steric complementarity. Wild-type Plk1 possesses a "gatekeeper" residue in its ATP-binding pocket that is too large to accommodate the bulky 3-methylbenzyl group of this compound. The analog-sensitive Plk1^as allele is engineered with mutations (e.g., L130G, C67V) that replace the bulky gatekeeper with a much smaller residue.[9] This creates an enlarged hydrophobic pocket (a "hole") that perfectly accommodates the bulky substituent ("bump") of this compound, enabling potent and selective binding.[10]

Quantitative Data and Physicochemical Properties

Precise experimental design requires accurate data on inhibitor properties and activity. The following tables summarize key quantitative information for this compound.

Table 1: Physicochemical and Solubility Properties of this compound

| Property | Value | Source |

| CAS Number | 956025-83-5 | [5][11][12] |

| Molecular Formula | C₁₇H₂₁N₅ | [5][11][12] |

| Molecular Weight | 295.4 g/mol | [4][5][13] |

| Appearance | Off-white to pink solid | [12] |

| Solubility | DMSO: 20-55 mg/mL | [5][6][11] |

| DMF: 25-30 mg/mL | [5][13] | |

| Ethanol: ≤2 mg/mL | [13][14] |

Note: For cell-based assays, it is recommended to first prepare a concentrated stock solution in DMSO and then perform serial dilutions.[6]

Table 2: In Vitro and In-Cellular Activity of this compound

| Target/Application | Effective Concentration / IC₅₀ | Context | Source |

| Mitotic Blockade | 10 µM | Blocks mitotic progression in cells expressing Plk1^as. | [5][8][15] |

| Growth Inhibition | 1-5 µM | Strongly inhibits the growth of T. brucei cells expressing TbPLK^as. | [14] |

| Growth Inhibition | 0.625 - 5.0 µM | Dose-dependent inhibition of proliferation in human cells expressing Plk1^as. | [10][16] |

| Leu93-ZIPK | IC₅₀ = 2 µM | Inhibition of mutant Zipper-interacting protein kinase. | [6][7][12][17] |

| Pto^as Kinase | IC₅₀ = 120 nM | Inhibition of an analog-sensitive plant kinase. | [14] |

| Plk1^C67V L130G | 75% inhibition at 0.1 µM94% inhibition at 1 µM | Cell-free kinase assay. | [11] |

| Syk^M442A S505A | 56% inhibition at 6 µM | Inhibition of phagocytosis in ASKA macrophages. | [11] |

Experimental Protocols and Applications

This compound is a versatile tool for dissecting the multiple functions of Plk1 throughout the cell cycle.

Inducing Mitotic Arrest and Analyzing Spindle Formation

A primary application of Plk1 inhibition is to study its role in mitotic entry and progression. Treatment of Plk1^as cells with this compound leads to a rapid and robust mitotic arrest, often characterized by defects in spindle formation.[8][9]

Detailed Protocol:

-

Cell Culture: Culture human RPE or HCT116 cells engineered to express only Plk1^as in the appropriate medium.

-

Treatment: Add this compound directly to the culture medium to a final concentration of 10 µM. Use DMSO as a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 3-16 hours) to allow for accumulation of cells in mitosis.[9][16][18]

-

Fixation: Wash cells with PBS and fix with 4% paraformaldehyde or ice-cold methanol.

-

Immunofluorescence Staining:

-

Permeabilize cells with 0.5% Triton X-100 in PBS.

-

Block with 3% BSA in PBS.

-

Incubate with primary antibodies against α-tubulin (to visualize spindles), γ-tubulin (to visualize centrosomes), and a DNA stain like DAPI (to visualize chromosomes).[9]

-

-

Microscopy: Analyze cells using fluorescence microscopy to quantify the percentage of mitotic cells and score for phenotypes such as monopolar spindles or misaligned chromosomes.[9]

Studying Cytokinesis

Plk1 is essential for the final stage of cell division, cytokinesis. The rapid action of this compound allows for acute inhibition at specific cell cycle stages to dissect this role.

Detailed Protocol:

-

Cell Synchronization & Imaging: Culture Plk1^as cells on a glass-bottom dish suitable for live-cell imaging. Identify cells in metaphase.

-

Acute Inhibition: Just before the observed onset of anaphase, add 10 µM this compound to the medium.[8]

-

Live-Cell Microscopy: Acquire time-lapse images (e.g., every 2-5 minutes) using differential interference contrast (DIC) or phase-contrast microscopy to monitor cell morphology.

-

Analysis: Observe the cells for failure to form a cytokinetic furrow, furrow regression, or the formation of binucleated cells, which are hallmarks of failed cytokinesis.[8]

Cell Proliferation Assay

To determine the dose-dependent effect of Plk1 inhibition on cell viability and growth, a crystal violet proliferation assay is effective.

Detailed Protocol:

-

Cell Plating: Plate approximately 2,000 Plk1^as and Plk1^wt (control) cells per well in a 24-well plate.[10]

-

Drug Addition: The next day, replace the medium with fresh medium containing a serial dilution of this compound. A typical range is 0 µM (DMSO control) to 20 µM.[10]

-

Incubation: Culture the cells for 5-8 days, or until the control wells are confluent.[10][16]

-

Staining:

-

Wash the cells gently with PBS.

-

Fix the cells with 10% formalin for 10 minutes.

-

Stain with 0.1% crystal violet solution for 20-30 minutes.

-

-

Quantification: Gently wash away excess stain with water and allow the plate to dry. Visually inspect or solubilize the dye and measure the absorbance to quantify cell growth inhibition.[10]

Visualization of Workflows and Pathways

Plk1 Signaling in Mitotic Entry

Plk1 is a key player in the positive feedback loop that activates the Cdk1/Cyclin B complex, which triggers mitotic entry. Aurora A kinase first phosphorylates and activates Plk1. Plk1 then phosphorylates and activates the phosphatase Cdc25C and inactivates the kinases Wee1/Myt1, leading to the dephosphorylation and activation of Cdk1.[1][19] Using this compound in Plk1^as cells allows for the specific blockade of this pathway.

General Experimental Workflow for Chemical Genetics

The successful application of this compound relies on a systematic workflow, from the generation of the analog-sensitive cell line to the final phenotypic or biochemical analysis.

References

- 1. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]

- 2. Evaluation of in vitro and in vivo therapeutic antitumor efficacy of transduction of polo-like kinase 1 and heat shock transcription factor 1 small interfering RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Applications - CAT N°: 17860 [bertin-bioreagent.com]

- 4. This compound, tyrosine kinase inhibitor (CAS 956025-83-5) | Abcam [abcam.com]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound | PLK | TargetMol [targetmol.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Chemical genetics reveals the requirement for Polo-like kinase 1 activity in positioning RhoA and triggering cytokinesis in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enabling and disabling Polo-like kinase 1 inhibition through chemical genetics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Engineering and functional analysis of mitotic kinases through chemical genetics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3-MB-PP1 ≥97% (HPLC), solid, PP1 analog, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 12. This compound | Polo-like kinase 1 (PLK1) inhibitor | CAS 956025-83-5 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 13. apexbt.com [apexbt.com]

- 14. apexbt.com [apexbt.com]

- 15. thomassci.com [thomassci.com]

- 16. A genetic toggle for chemical control of individual Plk1 substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound - Immunomart [immunomart.com]

- 18. Proteomic Analysis Reveals a PLK1-Dependent G2/M Degradation Program and Links PKA-AKAP2 to Cell Cycle Control - PMC [pmc.ncbi.nlm.nih.gov]

- 19. embopress.org [embopress.org]

Unlocking Kinase Secrets: A Technical Guide to Analog-Sensitive Kinase Alleles

For Researchers, Scientists, and Drug Development Professionals

The study of protein kinases, master regulators of a vast array of cellular processes, has been a cornerstone of biological research and drug discovery for decades. However, the high degree of conservation in their ATP-binding sites has posed a significant challenge to the development of highly specific inhibitors. The advent of analog-sensitive kinase allele technology has revolutionized our ability to dissect the function of individual kinases with unparalleled precision. This in-depth technical guide provides a comprehensive overview of this powerful chemical genetic tool, from its underlying principles to its practical applications in research and drug development.

Core Principle: The "Gatekeeper" Mutation

The ingenuity of the analog-sensitive (AS) kinase system lies in a subtle yet profound modification of the kinase's ATP-binding pocket. By mutating a single, bulky "gatekeeper" amino acid residue to a smaller one, typically glycine or alanine, a unique pocket is created.[1] This engineered pocket can accommodate bulky, unnatural ATP analogs or inhibitors that are sterically hindered from binding to wild-type kinases.[1] This "bump-and-hole" strategy allows for the highly specific inhibition of the engineered kinase, leaving the rest of the cellular kinome unaffected.

This targeted approach provides a powerful means to rapidly and reversibly inactivate a specific kinase in vitro, in cells, or in whole organisms, enabling researchers to probe its precise physiological roles.[2][3]

Data Presentation: A Quantitative Look at Specificity

The hallmark of analog-sensitive kinase technology is the remarkable specificity of the engineered kinase-inhibitor pair. The following tables summarize key quantitative data, illustrating the dramatic difference in inhibitor sensitivity between wild-type and analog-sensitive kinases.

| Kinase | Inhibitor | IC50 (AS-Kinase) | IC50 (Wild-Type Kinase) | Fold Selectivity | Reference |

| v-Src-as1 | 1-NM-PP1 | 4.3 nM | 1 µM | ~233 | [4][5] |

| c-Fyn-as1 | 1-NM-PP1 | 3.2 nM | 0.6 µM | ~188 | [4][5] |

| CDK2-as1 | 1-NM-PP1 | 5.0 nM | 18 µM | 3600 | [4][5] |

| CAMKII-as1 | 1-NM-PP1 | 8.0 nM | 22 µM | 2750 | [4][5] |

| c-Abl-as2 | 1-NM-PP1 | 120 nM | 0.6 µM | 5 | [4][5] |

| Cdk7as/as | 1-NM-PP1 | ~50 nM | >10 µM | >200 | [6] |

| Pkd1-AS2 | 1NA-PP1 | Not specified | 150 nM | Not applicable | [7] |

| TrkA-F592A | 1-NM-PP1 | ~3 nM | Not specified | Not applicable | [5] |

| TrkB-F616A | 1-NM-PP1 | ~3 nM | Not specified | Not applicable | [5] |

| GST-TgCDPK1 | 1-NM-PP1 | 0.9 µM | Not specified | Not applicable | [8] |

| GST-TgCDPK1G128M | 1-NM-PP1 | 2400 µM | Not specified | Not applicable | [8] |

Table 1: Inhibitor Concentration for 50% Inhibition (IC50) Values for Various Analog-Sensitive (AS) and Wild-Type (WT) Kinases.

| Kinase | Gatekeeper Mutation | Km (ATP) | kcat | kcat/Km | Reference |

| Wild-type Kit | - | 13 µM | 1.1 s⁻¹ | 0.085 µM⁻¹s⁻¹ | [9] |

| Kit T670I | T670I | 36 µM | 0.1 s⁻¹ | 0.0028 µM⁻¹s⁻¹ | [9] |

| c-Src-ES | Cysteine | Similar to WT | Similar to WT | Similar to WT | [10] |

| c-Src-AS1 | Glycine | Not specified | Not specified | 14-fold decrease vs c-Src-ES | [10] |

| Wild-type FGFR2K | - | Not specified | Not specified | Not specified | [11] |

| FGFR2K V564E/I | V564E/I | Not specified | Not specified | 3-4 fold faster phosphorylation vs WT | [11] |

| GST-TgCDPK1 | - | 136 µM | 5 µmol min⁻¹mg⁻¹ | Not specified | [8] |

Table 2: Kinetic Parameters of Wild-Type and Gatekeeper Mutant Kinases.

Experimental Protocols: A Step-by-Step Guide

The successful implementation of analog-sensitive kinase technology relies on a series of well-defined experimental procedures. Below are detailed methodologies for the key steps involved.

Generation of Analog-Sensitive Kinase Alleles via Site-Directed Mutagenesis

This protocol outlines the generation of an analog-sensitive kinase by introducing a point mutation in the gatekeeper residue using a PCR-based site-directed mutagenesis method.[12][13][14]

Materials:

-

Plasmid DNA containing the kinase of interest

-

High-fidelity DNA polymerase (e.g., Pfu)

-

Forward and reverse primers containing the desired mutation

-

dNTPs

-

DpnI restriction enzyme

-

Competent E. coli cells

-

LB agar plates with appropriate antibiotic

Procedure:

-

Primer Design: Design forward and reverse primers (25-45 bases) containing the desired gatekeeper mutation in the center. The primers should have a GC content of at least 40% and a melting temperature (Tm) ≥ 78°C.

-

PCR Amplification:

-

Set up a PCR reaction containing the template plasmid DNA, primers, dNTPs, and high-fidelity DNA polymerase.

-

Perform PCR with an initial denaturation step, followed by 18-30 cycles of denaturation, annealing, and extension, and a final extension step. The extension time should be approximately 1 minute per kb of plasmid length.

-

-

DpnI Digestion: Add 1 µL of DpnI restriction enzyme to the PCR product and incubate at 37°C for 1-2 hours. This will digest the parental, methylated template DNA, leaving the newly synthesized, unmethylated plasmid containing the mutation.

-

Transformation: Transform the DpnI-treated plasmid into competent E. coli cells via heat shock.

-

Plating and Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection and incubate overnight at 37°C.

-

Verification: Pick individual colonies, grow overnight cultures, and isolate plasmid DNA. Verify the presence of the desired mutation by DNA sequencing.

In Vitro Kinase Assay to Determine Inhibitor Potency

This protocol describes a method to determine the IC50 value of an inhibitor for both the wild-type and analog-sensitive kinase.[15]

Materials:

-

Purified wild-type and analog-sensitive kinase

-

Kinase-specific substrate (peptide or protein)

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)

-

Inhibitor stock solution

-

Phosphocellulose paper or SDS-PAGE and autoradiography equipment

Procedure:

-

Prepare Kinase Reactions: In a microcentrifuge tube, prepare a reaction mix containing the kinase, its substrate, and kinase reaction buffer.

-

Add Inhibitor: Add varying concentrations of the inhibitor to the reaction tubes. Include a control with no inhibitor.

-

Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP.

-

Incubate: Incubate the reactions at 30°C for a predetermined time, ensuring the reaction is in the linear range.

-

Stop Reaction: Stop the reaction by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto phosphocellulose paper.

-

Quantify Phosphorylation:

-

If using phosphocellulose paper, wash the paper to remove unincorporated [γ-³²P]ATP and quantify the incorporated radioactivity using a scintillation counter.

-

If using SDS-PAGE, separate the reaction products, expose the gel to a phosphor screen, and quantify the band intensities.

-

-

Calculate IC50: Plot the percentage of kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Assay for Kinase Inhibition

This protocol provides a general framework for assessing the effect of an inhibitor on an analog-sensitive kinase within a cellular context.[7]

Materials:

-

Cells expressing either the wild-type or analog-sensitive kinase

-

Cell culture medium and supplements

-

Inhibitor stock solution

-

Lysis buffer

-

Antibodies for western blotting (e.g., anti-phospho-substrate, anti-total kinase)

Procedure:

-

Cell Culture and Treatment: Culture the cells to the desired confluency. Treat the cells with varying concentrations of the inhibitor or a vehicle control (e.g., DMSO) for a specified time.

-

Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane and probe with a primary antibody specific for the phosphorylated substrate of the kinase of interest.

-

Wash the membrane and incubate with a secondary antibody conjugated to HRP.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an antibody against the total kinase or a loading control to ensure equal protein loading.

-

-

Analysis: Quantify the band intensities to determine the extent of inhibition of substrate phosphorylation at different inhibitor concentrations.

In Vivo Analysis in a Model Organism (Zebrafish)

This protocol describes a method for studying the function of an analog-sensitive kinase in a living vertebrate model, the zebrafish.[16]

Materials:

-

Zebrafish embryos

-

mRNA encoding the analog-sensitive kinase

-

Bulky ATPγS analog (e.g., N⁶-benzyl-ATPγS)

-

Microinjection setup

-

Antibodies for western blotting or immunofluorescence

Procedure:

-

Microinjection: Inject mRNA encoding the HisMyc-tagged analog-sensitive kinase into one-cell stage zebrafish embryos.

-

Inhibitor Treatment: At the desired developmental stage, dechorionate the embryos and incubate them in embryo medium containing the bulky ATPγS analog.

-

Protein Extraction: Homogenize the embryos in a suitable lysis buffer.

-

Analysis of Thiophosphorylation:

-

Western Blot: Perform a western blot on the embryo lysates using an anti-thiophosphoester antibody to detect the substrates of the analog-sensitive kinase.

-

Immunofluorescence: Fix the embryos and perform whole-mount immunofluorescence using the anti-thiophosphoester antibody to visualize the localization of the kinase substrates.

-

Mandatory Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows associated with analog-sensitive kinase technology.

Caption: Principle of Analog-Sensitive Kinase Technology.

Caption: Experimental Workflow for Generating AS-Kinases.

Caption: Dissecting the ERK Signaling Pathway with an AS-Kinase.

Caption: Probing PKC-3 Function in C. elegans Polarity.

References

- 1. researchgate.net [researchgate.net]

- 2. scholars.northwestern.edu [scholars.northwestern.edu]

- 3. Design and use of analog-sensitive protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. axonmedchem.com [axonmedchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Use of the Kinase Inhibitor Analog 1NM-PP1 Reveals a Role for Toxoplasma gondii CDPK1 in the Invasion Step - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The human tyrosine kinase Kit and its gatekeeper mutant T670I, show different kinetic properties: Implications for drug design [iris.cnr.it]

- 10. researchgate.net [researchgate.net]

- 11. Gatekeeper mutations activate FGF receptor tyrosine kinases by destabilizing the autoinhibited state - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activation of tyrosine kinases by mutation of the gatekeeper threonine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. assaygenie.com [assaygenie.com]

- 14. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]

- 15. Kinase assays [protocols.io]

- 16. In Vivo Conditions to Identify Prkci Phosphorylation Targets Using the Analog-Sensitive Kinase Method in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

3MB-PP1: A Technical Guide to Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 3MB-PP1, a potent and selective inhibitor of analog-sensitive (AS) kinases. This document details its target specificity, mechanism of action, and provides experimental protocols for its characterization and use in cellular and biochemical assays.

Introduction

This compound is a bulky purine analog designed to selectively inhibit engineered protein kinases bearing a modified ATP-binding pocket.[1][2][3] This chemical genetics approach, often referred to as the "bump-hole" strategy, allows for highly specific inhibition of a target kinase in a complex biological system, minimizing off-target effects.[4][5] The selectivity of this compound arises from a steric "bump" (a 3-methylbenzyl group) that is accommodated by an engineered "hole" in the target kinase—a mutation of a large "gatekeeper" residue to a smaller one, typically glycine or alanine.[4][5] Wild-type (WT) kinases, possessing the larger gatekeeper residue, sterically clash with this compound, preventing its binding.[1][4] This tool has proven invaluable for dissecting the specific roles of individual kinases in complex signaling networks.[4][6]

Target Specificity and Selectivity: Quantitative Data

The hallmark of this compound is its high degree of selectivity for analog-sensitive mutant kinases over their wild-type counterparts. This selectivity is quantified by comparing the half-maximal inhibitory concentrations (IC50) for AS-kinases versus a broad panel of WT kinases.

| Target Kinase | Gatekeeper Mutation | This compound IC50 (nM) | Reference |

| Analog-Sensitive (AS) Kinases | |||

| Plk1 | C67V/L130G | Typically < 100 | [7] |

| Ssn3 (Cdk8) | Analog-Sensitive Allele | Not specified, but potent inhibition | [1][3] |

| ZAP-70 | C405V/M414A | Not specified, but potent inhibition | [8] |

| Syk | M442A/S505A | Not specified, but potent inhibition | [8] |

| Fyn-AS1 | T341G | Potent inhibition | [1] |

| Src-AS1 | T338G | Potent inhibition | [1] |

| Wild-Type (WT) Kinases | |||

| Leu93-ZIPK | (mutant, not AS) | 2000 | [1][3][8] |

| Representative WT Kinases | N/A | Generally > 10,000 | [1] |

Table 1: this compound Inhibitory Potency (IC50) Against a Selection of Kinases. IC50 values demonstrate the high potency of this compound against engineered analog-sensitive kinases, with significantly lower potency against wild-type kinases.

A comprehensive kinase profiling study by Zhang et al. (2013) demonstrated that at a concentration of 1 µM, this compound inhibits only a small fraction of several hundred wild-type kinases tested, underscoring its remarkable selectivity.[1]

Mechanism of Action

The selective inhibition by this compound is a classic example of structure-guided drug design. The pyrazolopyrimidine core of this compound mimics the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of kinases.[1] In wild-type kinases, a bulky "gatekeeper" residue, such as threonine or methionine, prevents the bulky 3-methylbenzyl group of this compound from accessing a hydrophobic pocket.[1] In analog-sensitive kinases, this gatekeeper is mutated to a smaller residue (e.g., glycine or alanine), creating a "hole" that perfectly accommodates the "bump" on this compound, leading to high-affinity binding and potent inhibition.[1][4]

References

- 1. researchgate.net [researchgate.net]

- 2. 3.5. Crystal Violet Cell Proliferation Assay [bio-protocol.org]

- 3. med.upenn.edu [med.upenn.edu]

- 4. media.cellsignal.com [media.cellsignal.com]

- 5. This compound | PLK | TargetMol [targetmol.com]

- 6. LRRK1 Immunoprecipitation kinase assay [protocols.io]

- 7. promega.jp [promega.jp]

- 8. Coimmunoprecipitation Assay for the Detection of Kinase-Substrate Interactions | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Application Notes and Protocols for Inhibiting Analog-Sensitive Kinases with 3MB-PP1

Topic: 3MB-PP1 Protocol for Inhibiting AS-Kinases Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

Apoptosis Signal-regulating Kinase 1 (ASK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a critical component of cellular stress responses.[1] Activated by a variety of stressors including reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and inflammatory cytokines, ASK1 initiates a signaling cascade through MKK4/7 and MKK3/6, leading to the activation of JNK and p38 MAP kinases.[2][3][4] This pathway is implicated in a range of cellular processes, including apoptosis, inflammation, and fibrosis, and its dysregulation is associated with various diseases such as neurodegenerative disorders, cardiovascular diseases, and cancer.[1][5]

The study of specific kinase function is often hampered by the off-target effects of small molecule inhibitors. The "analog-sensitive" (AS) kinase technology provides a powerful chemical-genetic tool to overcome this challenge.[6][7][8] This approach involves engineering a kinase of interest by mutating a bulky "gatekeeper" residue in the ATP-binding pocket to a smaller amino acid, such as glycine or alanine.[7] This modification creates a unique pocket that can accommodate bulky, ATP-competitive inhibitors that do not bind to wild-type kinases.[6][7]

This compound is a potent, cell-permeable, and selective inhibitor of various analog-sensitive kinase alleles.[9][10] As a bulky purine analog, it is designed to specifically target the enlarged ATP-binding pocket of AS-kinases, offering high specificity and minimizing off-target effects.[9] This document provides detailed protocols for utilizing this compound to specifically inhibit an engineered analog-sensitive version of ASK1 (AS-ASK1), enabling precise investigation of its cellular functions.

Data Presentation

The inhibitory activity of this compound against various kinases is summarized below. It is important to note that the IC50 values can vary depending on the specific AS-kinase and the assay conditions.

| Kinase Target (Allele) | Inhibitor | IC50 Value | Reference |

| Leu93 Mutant Zipper-interacting protein kinase | This compound | 2 µM | [9][10][11] |

| Ptoas kinase | This compound | 120 nM | [12] |

| EphB1T697G | This compound | ~100 nM (abolished autophosphorylation) | [13] |

| Polo-like kinase 1 (Plk1)C67V L130G | This compound | Effective at 0.1 - 1 µM | |

| Ssn3 (Cdk8)as | This compound | Effective at 5 µM | [9][10] |

Signaling Pathway

The ASK1 signaling cascade is a key pathway in the cellular response to stress. Upon activation by stimuli such as ROS, ASK1 phosphorylates and activates downstream kinases MKK4/7 and MKK3/6, which in turn activate JNK and p38 MAPKs, respectively. These MAPKs then translocate to the nucleus to regulate the activity of various transcription factors, leading to cellular responses like apoptosis and inflammation.

Caption: ASK1 Signaling Pathway and Point of Inhibition by this compound.

Experimental Protocols

Generation of Analog-Sensitive ASK1 (AS-ASK1)

Note: The following is a generalized protocol. The specific gatekeeper residue for ASK1 needs to be identified through sequence alignment with other kinases for which the gatekeeper is known (e.g., c-Src T338). For the purpose of this protocol, we will assume the gatekeeper residue is at position 'X' and will be mutated to Glycine (XnG).

Caption: Workflow for Generating an Analog-Sensitive Kinase.

Methodology:

-

Identify the Gatekeeper Residue: Perform a protein sequence alignment of human ASK1 with kinases for which the gatekeeper residue is established (e.g., c-Src: T338). The corresponding residue in ASK1 will be the target for mutation.

-

Site-Directed Mutagenesis: Use a commercially available site-directed mutagenesis kit to introduce a point mutation in the ASK1 cDNA, changing the gatekeeper codon to that of a smaller amino acid (e.g., Glycine or Alanine).

-

Cloning: Clone the mutated AS-ASK1 cDNA into a suitable mammalian expression vector with a selectable marker.

-

Transfection: Transfect the expression vector into the desired cell line (e.g., HEK293T, HeLa) using a standard transfection reagent.

-

Selection: Select for stably expressing cells by treating the transfected cells with the appropriate selection antibiotic.

-

Validation: Confirm the expression of AS-ASK1 by Western blotting and assess its kinase activity to ensure the mutation has not abolished its function.

In Vitro Kinase Assay

This assay measures the direct inhibition of AS-ASK1 by this compound.

Methodology:

-

Reagents:

-

Purified recombinant AS-ASK1

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mM EGTA, 0.1 mM Na3VO4)

-

Substrate (e.g., MKK6)

-

ATP (at Km concentration for AS-ASK1)

-

This compound (dissolved in DMSO)

-

[γ-³²P]ATP (optional, for radiometric assay)

-

Phospho-specific antibody against the substrate (for non-radiometric assay)

-

-

Procedure: a. Prepare a reaction mixture containing AS-ASK1, substrate, and kinase buffer. b. Add varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000, 10000 nM) to the reaction mixture and incubate for 10-15 minutes at room temperature. c. Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP if applicable). d. Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes). e. Terminate the reaction by adding SDS-PAGE loading buffer. f. Analyze the results by autoradiography (for radiometric assay) or Western blotting with a phospho-specific antibody (for non-radiometric assay).

Cell Viability Assay

This assay determines the effect of inhibiting AS-ASK1 on cell survival.

Caption: Workflow for Cell Viability Assay.

Methodology:

-

Cell Seeding: Seed cells stably expressing AS-ASK1 in a 96-well plate at a predetermined density.

-

Treatment: After allowing the cells to adhere overnight, treat them with a range of this compound concentrations (e.g., 0, 0.1, 1, 5, 10, 25 µM).

-

Incubation: Incubate the plates for various time points (e.g., 24, 48, 72 hours).

-

Assay: Add a cell viability reagent such as MTT or resazurin to each well and incubate according to the manufacturer's instructions.

-

Measurement: Measure the absorbance or fluorescence using a microplate reader. The signal is proportional to the number of viable cells.

Western Blotting

This protocol is used to assess the phosphorylation status of downstream targets of ASK1.

Methodology:

-

Cell Treatment: Plate AS-ASK1 expressing cells and treat with an optimal concentration of this compound (determined from previous experiments, e.g., 1-5 µM) for a specified duration. Stimulate the ASK1 pathway with a known activator (e.g., H₂O₂) for a short period before harvesting.

-

Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-p38, total-p38, phospho-JNK, total-JNK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The ratio of phosphorylated to total protein will indicate the effect of this compound on AS-ASK1 activity.

References

- 1. Structural Insights Support Targeting ASK1 Kinase for Therapeutic Interventions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and use of analog-sensitive protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 8. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound | PLK | TargetMol [targetmol.com]

- 11. This compound | Polo-like kinase 1 (PLK1) inhibitor | CAS 956025-83-5 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 12. apexbt.com [apexbt.com]

- 13. A Chemical-Genetic Approach to Generate Selective Covalent Inhibitors of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 3MB-PP1 in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

3MB-PP1 is a potent and selective ATP-competitive inhibitor of analog-sensitive (AS) kinases. This bulky purine analog is a cornerstone of chemical genetics, a powerful approach that combines the specificity of genetics with the temporal control of small molecule inhibitors. By engineering a "gatekeeper" residue in the ATP-binding pocket of a kinase of interest to a smaller amino acid, researchers can render it sensitive to inhibition by this compound, while wild-type kinases remain largely unaffected.[1][2] This strategy allows for the precise dissection of the roles of individual kinases in complex biological processes, including cancer development and progression.

One of the most prominent applications of this compound in cancer research is the study of Polo-like kinase 1 (Plk1), a master regulator of mitosis.[3][4][5] Plk1 is frequently overexpressed in various cancers, making it an attractive therapeutic target. The use of this compound in cells expressing analog-sensitive Plk1 (Plk1-as) has been instrumental in elucidating its specific functions in cell cycle progression and its potential as a cancer drug target.

These application notes provide a comprehensive overview of the use of this compound in cancer research, including quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Data Presentation

The following table summarizes the inhibitory activity of this compound against various wild-type and analog-sensitive kinases, providing a reference for its selectivity and potency.

| Kinase Target | Allele Type | IC50 / In-Cell Efficacy | Organism/System | Reference |

| Plk1 | Analog-Sensitive (AS) | 10 µM (blocks mitotic progression) | Human cells | [4][5] |

| Zipper-interacting protein kinase (ZIPK) | Leu93 Mutant | 2 µM | In vitro | [3] |

| EphB1 | T697G (AS) | ~10 nM (in-cell autophosphorylation) | Human cells | [1] |

| Src | T338G (AS) | Potent inhibition (qualitative) | In vitro | [1] |

| Fyn | Analog-Sensitive (AS) | pIC50 ≥ 8 | In vitro | [1] |

| Cdk8 (Ssn3) | Analog-Sensitive (AS) | 5 µM (stimulates hyphal growth) | Candida albicans | [3] |

| Various Wild-Type Kinases | Wild-Type | IC50 > 1 µM | In vitro screen | [2] |

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental logic of using this compound, the following diagrams are provided.

Caption: Plk1-as signaling pathway in mitosis and its inhibition by this compound.

Caption: Experimental workflow for using this compound in cancer research.

Experimental Protocols

Generation of Analog-Sensitive (AS) Kinase Cancer Cell Lines via CRISPR/Cas9

This protocol provides a general framework for introducing a gatekeeper mutation into a kinase of interest in a cancer cell line.

Materials:

-

Cancer cell line of interest

-

CRISPR/Cas9 plasmid system (e.g., pX459)

-

Single guide RNA (sgRNA) targeting the gatekeeper residue of the kinase

-

Single-stranded oligodeoxynucleotide (ssODN) donor template with the desired mutation

-

Lipofectamine or other transfection reagent

-

Puromycin or other selection agent

-

PCR primers for genotyping

-

Sanger sequencing service

Procedure:

-

sgRNA Design: Design and clone an sgRNA targeting the genomic locus of the gatekeeper residue of your kinase of interest into a suitable CRISPR/Cas9 vector.

-

Donor Template Design: Design an ssODN donor template containing the desired gatekeeper mutation (e.g., to Glycine or Alanine) flanked by homology arms of at least 40 bp on each side.

-

Transfection: Co-transfect the cancer cell line with the sgRNA/Cas9 plasmid and the ssODN donor template using a suitable transfection reagent.

-

Selection: 24-48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin for pX459).

-

Single-Cell Cloning: After selection, perform single-cell cloning by limiting dilution or fluorescence-activated cell sorting (FACS) to isolate individual clones.

-

Genotyping and Validation: Expand the single-cell clones and screen for the desired mutation by genomic PCR followed by Sanger sequencing. Validate the homozygous knock-in of the gatekeeper mutation.

-

Functional Validation: Confirm the sensitivity of the engineered cell line to this compound by performing a cell viability assay and Western blot analysis for a known downstream target of the kinase.

In Vitro Kinase Assay

This protocol is for determining the IC50 of this compound against a purified AS-kinase.

Materials:

-

Purified recombinant AS-kinase and corresponding wild-type kinase

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

ATP (radioactive or non-radioactive, depending on detection method)

-

Substrate peptide or protein for the kinase

-

This compound stock solution in DMSO

-

96-well plates

-

Detection system (e.g., scintillation counter for radioactive assays, or phosphospecific antibody for ELISA-based assays)

Procedure:

-

Prepare Kinase Reaction Mix: In a 96-well plate, prepare a kinase reaction mix containing the kinase buffer, purified AS-kinase, and its substrate.

-

Add Inhibitor: Add serial dilutions of this compound (and a DMSO vehicle control) to the wells.

-

Initiate Reaction: Start the kinase reaction by adding ATP.

-

Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).

-

Stop Reaction: Stop the reaction by adding a stop solution (e.g., EDTA for non-radioactive assays, or spotting onto a phosphocellulose membrane for radioactive assays).

-

Detect Phosphorylation: Quantify the amount of substrate phosphorylation using the chosen detection method.

-

Calculate IC50: Plot the percentage of kinase activity against the log concentration of this compound and determine the IC50 value using a suitable software.

Western Blot Analysis of Downstream Targets

This protocol is for analyzing the phosphorylation status of downstream targets of an AS-kinase in cells treated with this compound.

Materials:

-

AS-kinase and wild-type cancer cell lines

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (total and phospho-specific for the target of interest)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Seed AS-kinase and wild-type cells and treat with this compound (e.g., 10 µM) or DMSO for the desired time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate them by SDS-PAGE. Transfer the proteins to a membrane.

-

Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the change in phosphorylation of the target protein.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of this compound on the cell cycle distribution of cancer cells expressing an AS-kinase.[6][7][8][9]

Materials:

-

AS-kinase and wild-type cancer cell lines

-

This compound

-

Propidium iodide (PI) staining solution (containing RNase A)

-

70% ethanol (ice-cold)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound or DMSO for a time course (e.g., 12, 24, 48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and count them.

-

Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software to model the DNA content histograms and quantify the percentage of cells in G1, S, and G2/M phases.

Applications in Cancer Research

The chemical genetics approach using this compound has been applied to address a range of questions in cancer biology:

-

Validating Kinases as Drug Targets: By specifically inhibiting a candidate kinase with this compound in a cancer model, researchers can assess its importance for tumor cell proliferation, survival, or other cancer hallmarks, thereby validating it as a potential therapeutic target.

-

Dissecting Signaling Pathways: The acute and specific inhibition afforded by this compound allows for the precise mapping of signaling pathways downstream of a particular kinase, identifying key substrates and effector proteins involved in cancer progression.

-

Investigating Drug Resistance: this compound can be used to study mechanisms of resistance to conventional kinase inhibitors. For example, by expressing an analog-sensitive version of a kinase that is resistant to a clinical inhibitor, researchers can determine if the kinase's activity is still required for the resistant phenotype.

-

Studying Metastasis and Invasion: The role of specific kinases in cell migration and invasion can be studied by treating AS-kinase expressing cells with this compound in transwell migration assays or in vivo metastasis models.

-

In Vivo Studies: While challenging due to pharmacokinetic considerations, this compound and its analogs have been used in animal models to study the in vivo function of specific kinases in tumor growth and development.

Conclusion

This compound is an invaluable tool for cancer researchers, providing a means to specifically and acutely inhibit the activity of engineered kinases. The application notes and protocols provided here offer a framework for utilizing this chemical genetics approach to gain deeper insights into the complex signaling networks that drive cancer and to identify and validate novel therapeutic targets. As our ability to precisely edit the genomes of cancer cells continues to improve, the utility of this compound and the analog-sensitive kinase technology is poised to expand even further.

References

- 1. Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 3. This compound | PLK | TargetMol [targetmol.com]

- 4. thomassci.com [thomassci.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Analysis of Cell Cycle by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biocompare.com [biocompare.com]

- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cancer.wisc.edu [cancer.wisc.edu]

Application Notes and Protocols for Creating 3MB-PP1 Sensitive Kinase Mutants

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the generation and utilization of 3MB-PP1 sensitive kinase mutants, a powerful chemical genetic technique to dissect kinase signaling pathways and validate kinase drug targets.

Introduction

The study of protein kinases is often hampered by the high degree of homology in their ATP-binding pockets, making the development of highly specific inhibitors a significant challenge. The "analog-sensitive" (AS) kinase technology, also known as the "bump-hole" approach, circumvents this issue by engineering a kinase to be uniquely sensitive to a bulky, ATP-competitive inhibitor that does not affect wild-type kinases.[1][2] This is achieved by mutating a conserved "gatekeeper" residue in the ATP-binding pocket to a smaller amino acid, such as glycine or alanine.[1][2] This mutation creates a "hole" that accommodates the "bump" of a bulky inhibitor like 3-methylbenzyl-PP1 (this compound).[2][3]

This compound is a pyrazolopyrimidine (PP1) analog that has shown enhanced potency and selectivity against a diverse set of AS-kinases compared to earlier inhibitors like 1NA-PP1 and 1NM-PP1.[4][5] This methodology allows for the rapid, reversible, and highly specific inhibition of a target kinase, enabling the detailed study of its cellular functions.[5]

Key Concepts

-

Gatekeeper Residue: A conserved hydrophobic residue in the kinase active site that controls access to a hydrophobic pocket.[2] Mutation of this residue is the foundation of the analog-sensitive kinase technology.[6][7]

-

Bump-Hole Strategy: The "hole" is created by mutating the bulky gatekeeper residue to a smaller one (e.g., glycine or alanine). The "bumped" inhibitor (e.g., this compound) is a bulky molecule that can fit into this engineered pocket but is sterically hindered from binding to wild-type kinases.[2]

-

This compound: A potent and selective inhibitor for many analog-sensitive kinases.[4][8][9] It offers improved properties over previous generations of inhibitors.[4][5]

Signaling Pathway: Mitogen-Activated Protein Kinase (MAPK) Cascade

The following diagram illustrates a simplified MAPK signaling cascade. The generation of an analog-sensitive MEK1 mutant would allow for the specific inhibition of this step with this compound, enabling researchers to dissect the downstream consequences of MEK1 inhibition.

Caption: Simplified MAPK signaling pathway with an analog-sensitive MEK1 mutant.

Quantitative Data: Inhibitor Sensitivity

The table below summarizes the inhibitory concentration (IC50) values of this compound against various wild-type (WT) and analog-sensitive (AS) kinases, demonstrating the high degree of selectivity achieved with this system.

| Kinase | Gatekeeper Mutation | This compound IC50 (AS-Kinase) | This compound IC50 (WT-Kinase) | Selectivity (WT/AS) | Reference |

| EphB1 | T697G | ~10 nM | >10 µM | >1000 | [3] |

| Plk1 | L132G | ~10 nM | >10 µM | >1000 | [10] |

| c-Src | T338G | ~5 nM | >1 µM | >200 | [4] |

| Ssn3 (Cdk8) | N/A | ~5 µM (for AS strain) | No inhibition | N/A | [9][11] |

| ZIPK | L93G | 2 µM | N/A | N/A | [9] |

Note: IC50 values are approximate and can vary based on experimental conditions.

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis to Create an Analog-Sensitive Kinase

This protocol outlines the steps to introduce a point mutation in the gatekeeper residue of a kinase using a commercially available site-directed mutagenesis kit.

1. Primer Design:

- Identify the gatekeeper residue in your kinase of interest through sequence alignment with known kinases.[5]

- Design forward and reverse primers containing the desired mutation (e.g., changing a threonine to a glycine). The mutation should be in the center of the primers, with 10-15 bases of correct sequence on either side.

- Ensure the primers are phosphorylated at the 5' end for ligation.[12]

2. PCR Amplification:

- Set up a PCR reaction using a high-fidelity DNA polymerase.

- Reaction Mix:

- 5X Polymerase Buffer: 10 µl

- 10 mM dNTPs: 1 µl

- 10 µM Forward Primer: 1.5 µl

- 10 µM Reverse Primer: 1.5 µl

- Plasmid DNA (10-100 ng): 1 µl

- High-Fidelity DNA Polymerase: 1 µl

- Nuclease-free water: to 50 µl

- Cycling Conditions:

- Initial Denaturation: 98°C for 30 seconds

- 25-30 Cycles:

- 98°C for 10 seconds

- 55-68°C for 30 seconds (annealing temperature depends on primers)

- 72°C for 30 seconds/kb of plasmid length

- Final Extension: 72°C for 5-10 minutes

- Hold: 4°C

3. DpnI Digestion:

- Add 1 µl of DpnI restriction enzyme directly to the PCR product.

- Incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.[13]

4. Ligation and Transformation:

- For kits with separate ligation steps, set up the ligation reaction according to the manufacturer's protocol, typically involving T4 DNA ligase.

- Transform the DpnI-treated, ligated plasmid into competent E. coli cells (e.g., DH5α).[14]

- Plate the transformed cells on an appropriate antibiotic selection plate and incubate overnight at 37°C.

5. Verification:

- Pick individual colonies and grow overnight cultures.

- Isolate plasmid DNA using a miniprep kit.

- Verify the presence of the desired mutation by Sanger sequencing.

Protocol 2: In Vitro Kinase Assay with this compound

This protocol describes how to assess the inhibitory effect of this compound on the engineered analog-sensitive kinase.

1. Reagents:

- Purified wild-type and AS-kinase.

- Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

- Substrate peptide or protein.

- [γ-³²P]ATP or unlabeled ATP for non-radioactive methods.

- This compound stock solution in DMSO.

2. Kinase Reaction:

- Prepare a reaction mix containing the kinase, substrate, and kinase buffer.

- Add varying concentrations of this compound (e.g., from 1 nM to 10 µM) or DMSO as a vehicle control.

- Pre-incubate for 10-15 minutes at room temperature.

- Initiate the reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP if using the radioactive method).

- Incubate at 30°C for a predetermined time (e.g., 30 minutes).

3. Detection of Kinase Activity:

- Radioactive Method: Spot the reaction mixture onto P81 phosphocellulose paper, wash extensively with phosphoric acid to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.

- Non-Radioactive Methods: Use commercially available kits that measure ATP consumption (e.g., ADP-Glo) or antibody-based methods to detect substrate phosphorylation (e.g., ELISA, Western blot).

4. Data Analysis:

- Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.

- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow

The following diagram outlines the general workflow for creating and validating a this compound sensitive kinase mutant.

Caption: Workflow for generating and validating this compound sensitive kinases.

Conclusion

The creation of this compound sensitive kinase mutants is a robust and versatile tool for kinase research. By following the protocols and understanding the principles outlined in these application notes, researchers can effectively dissect the complex roles of individual kinases in cellular signaling and disease, paving the way for new therapeutic strategies.

References

- 1. pnas.org [pnas.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. A Chemical-Genetic Approach to Generate Selective Covalent Inhibitors of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 6. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 7. Targeting the gatekeeper residue in phosphoinositide 3-kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. This compound | PLK | TargetMol [targetmol.com]

- 10. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 11. researchgate.net [researchgate.net]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. assaygenie.com [assaygenie.com]

- 14. static.igem.org [static.igem.org]

Application Notes and Protocols for Cell Synchronization Using 3MB-PP1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell synchronization, the process of bringing a population of cultured cells to the same stage of the cell cycle, is a fundamental technique for studying cellular processes that are temporally regulated. Chemical genetics offers a powerful approach to achieve highly specific and reversible cell cycle arrest. This document provides detailed application notes and protocols for utilizing 3MB-PP1, a selective inhibitor of analog-sensitive (as) kinases, for the synchronization of mammalian cells.

This compound is a bulky purine analog that acts as an ATP-competitive inhibitor.[1] Its utility in cell synchronization stems from its high specificity for engineered kinases whose ATP-binding pocket has been enlarged by mutating a "gatekeeper" residue.[2][3] This "bump-and-hole" strategy allows for the rapid and reversible inactivation of a single kinase, such as Cyclin-Dependent Kinase 1 (Cdk1) or Polo-like Kinase 1 (Plk1), thereby inducing a uniform cell cycle arrest.[4][5] Upon washout of the inhibitor, the cells synchronously re-enter the cell cycle, enabling the study of stage-specific cellular events.

Mechanism of Action

The specificity of this compound is conferred by a single amino acid substitution in the target kinase, typically a bulky phenylalanine or leucine residue is replaced by a smaller glycine or alanine.[2] This mutation creates an enlarged hydrophobic pocket in the ATP-binding site that can accommodate the bulky this compound molecule, which is sterically hindered from binding to wild-type kinases.[6] Inhibition of key cell cycle kinases, such as Cdk1, leads to a block in cell cycle progression, for instance at the G2/M transition.[2]

Data Presentation

Table 1: Recommended Concentrations of this compound for Cell Cycle Arrest

| Target Kinase | Cell Line | This compound Concentration (µM) | Observed Effect |

| Plk1-as | Human cells | 10 | Block in mitotic progression |

| Cdk1-as | Embryonic Stem Cells | 1 - 10 | G2/M arrest, proliferation block |

| Ssn3-as (Cdk8) | Candida albicans | 5 | Stimulation of hyphal growth |

| Leu93-ZIPK | in vitro | 2 (IC50) | Inhibition of kinase activity |

Note: The optimal concentration of this compound is cell-line and kinase-dependent and should be determined empirically.

Experimental Protocols

Protocol 1: Generation of Analog-Sensitive (as) Kinase Cell Lines

The use of this compound for cell synchronization is contingent on the use of cell lines expressing an analog-sensitive version of the kinase of interest. These cell lines can be generated using genome editing technologies such as CRISPR/Cas9 to introduce the desired point mutation in the endogenous kinase gene.

Materials:

-

CRISPR/Cas9 expression vector

-

Guide RNA (gRNA) targeting the "gatekeeper" residue of the kinase of interest

-

Single-stranded oligodeoxynucleotide (ssODN) repair template containing the desired mutation (e.g., F80G for Cdk1) and a silent mutation to prevent re-cutting by Cas9.

-

Cell line of interest

-

Transfection reagent

-

Fluorescence-activated cell sorting (FACS) or antibiotic selection for transfected cells

-

Sanger sequencing or next-generation sequencing for validation

Methodology:

-

Design and Clone gRNA: Design a gRNA that targets a region close to the gatekeeper residue of the target kinase. Clone the gRNA into a suitable CRISPR/Cas9 expression vector.

-

Design ssODN Repair Template: Design an ssODN that contains the desired gatekeeper mutation and a silent mutation within the protospacer adjacent motif (PAM) sequence to prevent repeated cleavage by Cas9.

-

Transfection: Co-transfect the cell line of interest with the Cas9/gRNA plasmid and the ssODN repair template using a suitable transfection reagent.

-

Selection and Clonal Isolation: Select for transfected cells using an appropriate method (e.g., antibiotic resistance or FACS for a fluorescent marker). Isolate single-cell clones into 96-well plates.

-

Validation: Expand the single-cell clones and screen for the desired mutation by genomic DNA extraction followed by PCR amplification of the target region and Sanger sequencing.

-

Functional Characterization: Functionally validate the generated analog-sensitive cell line by assessing its sensitivity to this compound treatment (see Protocol 2).

Protocol 2: Cell Synchronization with this compound

This protocol describes the synchronization of an analog-sensitive cell line using this compound.

Materials:

-

Analog-sensitive (as) kinase-expressing cell line

-

Complete cell culture medium

-

This compound (stored as a 10 mM stock in DMSO at -20°C)[7]

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Flow cytometry buffer (PBS with 2% FBS)

-